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Abstract

LGH447, also known as PIM447, is a potent and selective, orally available pan-inhibitor of the
PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine
kinases.[1][2] The PIM kinase family, comprising PIM1, PIM2, and PIMS3, are crucial mediators
of cell survival, proliferation, and apoptosis, making them attractive targets for oncology drug
development.[3][4] LGH447 has demonstrated significant preclinical activity in various
hematological malignancies, most notably multiple myeloma (MM), by inducing cell cycle arrest
and apoptosis.[1][5] This technical guide provides a comprehensive overview of LGH447,
including its mechanism of action, a detailed summary of its preclinical and clinical data,
experimental protocols for key assays, and a visual representation of the PIM kinase signaling
pathway.

Mechanism of Action

LGH447 is an ATP-competitive inhibitor that targets the catalytic activity of all three PIM kinase
isoforms with high potency.[2] By binding to the ATP-binding pocket of PIM kinases, LGH447
prevents the phosphorylation of downstream substrates, thereby disrupting key signaling
pathways involved in cell growth and survival.[1]

The inhibition of PIM kinases by LGH447 leads to several downstream cellular effects:
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e Cell Cycle Arrest: LGH447 induces a G1/S phase cell cycle arrest.[1][6] This is achieved
through the modulation of cell cycle regulators such as p21Cip1/Wafl and p27Kip1l.[3]

 Induction of Apoptosis: The compound promotes apoptosis by decreasing the
phosphorylation of the pro-apoptotic protein BAD at Ser112 and reducing the levels of the
anti-apoptotic protein c-Myc.[1][2]

e Inhibition of the mTORC1 Pathway: LGH447 has been shown to inhibit the mTORC1
signaling pathway, a central regulator of cell growth and proliferation.[2][7] This is evidenced
by the decreased phosphorylation of downstream mTORC1 effectors, such as the ribosomal
protein S6 (pS6RP).[2]

Data Presentation
In Vitro Potency and Selectivity

LGH447 exhibits high potency against all three PIM kinase isoforms, with Ki values in the
picomolar range. It also demonstrates good selectivity against a panel of other kinases.

Target Ki (pM)[2]
PIM1 6

PIM2 18

PIM3 9

Off-Target Kinases IC50 (pM)[2]
GSK3p 1-5

PKN1 1-5

PKCt 1-5

Other Kinases (panel of 68) >9

In Vitro Anti-proliferative Activity
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LGH447 has demonstrated potent anti-proliferative activity against a range of multiple myeloma

cell lines.
Cell Line IC50 (uM) at 48h[7]
MM.1S 0.2-3.3
MM.1R 0.2-3.3
RPMI-8226 0.2-3.3
MM144 0.2-3.3
U266 0.2-33
NCI-H929 0.2-3.3
OPM-2 >7
RPMI-LR5 >7
U266-Dox4 >7
U266-LR7 >7

Pharmacokinetics

Pharmacokinetic studies in animal models have shown that LGH447 possesses drug-like
properties suitable for clinical development.

Volume of . L
] Clearance o Oral Bioavailability
Species . Distribution (Vss,
(mL/min/kg)[2] (%)[2]

L/kg)[2]
Mouse 20 5.3 84
Rat 28 6.4 70
Dog 8 3.6 71

Human plasma protein binding of LGH447 is 95%, and it exhibits high stability in human
plasma (>90% remaining after 3 hours).[2]
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Clinical Trial Data (Phase 1 - NCT01456689)

A first-in-human, open-label, multicenter Phase 1 dose-escalation study (CLGH447X2101) was
conducted in patients with relapsed/refractory multiple myeloma.[5][8][9]

Parameter Value[5][9][10]

Number of Patients 54

Dose Escalation Range 70 mg to 700 mg once daily
Maximum Tolerated Dose (MTD) 500 mg once daily

Thrombocytopenia (31.6%), Anemia (21.1%),
Neutropenia (15.8%)

Most Common Grade 3/4 Adverse Events

Best Overall Response Very Good Partial Response (VGPR)

Experimental Protocols
Western Blot Analysis for Phospho-S6 Ribosomal
Protein (pS6RP)

This protocol describes the detection of pS6RP in cell lysates following treatment with LGH447.
e Cell Lysis:

o Treat KG-1 cells with the desired concentrations of LGH447 for 2 hours.[2]

o Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer).[2]

o Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) assay.

(2]
e SDS-PAGE and Protein Transfer:

o Load 50 ug of protein lysate per lane onto a 10% Bis-Tris gel for sodium dodecyl sulfate-
polyacrylamide gel electrophoresis (SDS-PAGE).[2]

o Transfer the separated proteins to a 0.2 um nitrocellulose membrane.[2]
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e Immunoblotting:

o Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-
buffered saline with Tween 20) for 1 hour at room temperature.

o Incubate the membrane with a primary antibody specific for phospho-S6 Ribosomal
Protein (Ser235/236) and total S6 Ribosomal Protein. Specific antibody details and
dilutions should be optimized as per the manufacturer's instructions.

o Wash the membrane three times with wash buffer.

o Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary
antibody for 1 hour at room temperature.

o Wash the membrane three times with wash buffer.
o Detection:

o Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

[2]

Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for assessing the effect of LGH447 on the viability of

multiple myeloma cells.
o Cell Seeding:

o Seed multiple myeloma cells in 96-well plates at an appropriate density.
e Compound Treatment:

o Treat the cells with increasing concentrations of LGH447 (e.g., 0.05-10 pumol/L) for 24, 48,
and 72 hours.[4]

e MTT Incubation:
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o Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each
well and incubate for a period that allows for the formation of formazan crystals (typically
2-4 hours).

e Solubilization and Absorbance Reading:
o Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate
reader.

e Data Analysis:

o Calculate the percentage of cell viability relative to untreated control cells.

In Vivo Xenograft Model of Multiple Myeloma

This protocol provides a general framework for evaluating the in vivo efficacy of LGH447 in a
disseminated murine model of human multiple myeloma.[1]

Animal Model:

o Use immunodeficient mice (e.g., NOD/SCID or NSG mice).[11][12]

Cell Implantation:

o Inject a human multiple myeloma cell line (e.g., RPMI-8226) intravenously into the mice.

Drug Administration:

o Administer LGH447 orally to the mice at the desired dose and schedule. The formulation
of LGH447 for oral gavage should be optimized for solubility and stability.

Tumor Burden Monitoring:

o Monitor tumor growth by measuring relevant biomarkers (e.g., human immunoglobulin
levels in mouse serum) or through in vivo imaging techniques if using luciferase-
expressing cell lines.
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e Endpoint and Analysis:

o At the end of the study, euthanize the mice and collect tumors and relevant tissues for
further analysis (e.g., immunohistochemistry for pharmacodynamic markers).

o Assess tumor-associated bone loss using appropriate imaging modalities.[1]

Signaling Pathway and Experimental Workflow
Visualizations

Below are diagrams illustrating the PIM kinase signaling pathway and a typical experimental
workflow for evaluating LGH447.
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Caption: PIM Kinase Signaling Pathway and the inhibitory action of LGH447.
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Caption: A typical preclinical to clinical development workflow for LGH447.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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